BenchChemオンラインストアへようこそ!

1-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone

medicinal chemistry heterocyclic SAR dopamine receptor selectivity

1-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone (CAS 1210463-59-4) is a synthetic heterocyclic compound belonging to the 2,5-disubstituted 1,3,4-oxadiazole piperidine class. It bears a furan-2-yl substituent at the oxadiazole 5-position and an m-tolyl ethanone moiety on the piperidine nitrogen.

Molecular Formula C20H21N3O3
Molecular Weight 351.406
CAS No. 1210463-59-4
Cat. No. B2383311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone
CAS1210463-59-4
Molecular FormulaC20H21N3O3
Molecular Weight351.406
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4
InChIInChI=1S/C20H21N3O3/c1-14-4-2-5-15(12-14)13-18(24)23-9-7-16(8-10-23)19-21-22-20(26-19)17-6-3-11-25-17/h2-6,11-12,16H,7-10,13H2,1H3
InChIKeyFJBXZIQNRFMXJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone (CAS 1210463-59-4): Structural and Pharmacological Context for Informed Procurement


1-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone (CAS 1210463-59-4) is a synthetic heterocyclic compound belonging to the 2,5-disubstituted 1,3,4-oxadiazole piperidine class. It bears a furan-2-yl substituent at the oxadiazole 5-position and an m-tolyl ethanone moiety on the piperidine nitrogen [1]. Its molecular formula is C₂₀H₂₁N₃O₃ with a molecular weight of 351.406 g/mol [2]. The 1,3,4-oxadiazole core is recognized as a privileged scaffold in medicinal chemistry, with documented applications across antibacterial, antitumor, antiviral, and anti-inflammatory programs [1], while the piperidine linker and N-acyl modification enable tailored modulation of pharmacokinetic and target-engagement profiles [3].

Why 1-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone Cannot Be Casually Replaced by In-Class Analogs


Within the oxadiazole-piperidine chemotype, even single-atom substitutions produce divergent selectivity and potency profiles. The patent literature demonstrates that exchanging the heteroaryl group at the oxadiazole 5-position (e.g., furan vs. thiophene vs. cyclopropyl) can shift dopamine receptor D4/D2 selectivity ratios by orders of magnitude [1]. Similarly, variation of the N-acyl substituent on the piperidine ring alters lipophilicity, hydrogen-bonding capacity, and metabolic stability, directly affecting in vivo half-life and brain penetration [1]. The specific combination of furan-2-yl (providing π-π stacking and hydrogen-bond acceptor character) and m-tolyl ethanone (modulating steric bulk and logP) in this compound is structurally distinct from analogs with cyclopentyl, phenyl, or chlorophenyl substituents; generic substitution without matched-pair analysis therefore risks selecting a compound with fundamentally different target engagement and ADME properties [2].

Quantitative Differentiation Evidence for 1-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone vs. Closest Analogs


Furan-2-yl vs. Cyclopropyl at Oxadiazole 5-Position: Electronic and Steric Differentiation

Replacement of the furan-2-yl group in the target compound with a cyclopropyl substituent—as in 1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone—profoundly alters the electronic surface of the oxadiazole core. Furan contributes an aromatic π-system with a dipole moment of ~0.7 D and functions as a hydrogen-bond acceptor via the ring oxygen, whereas cyclopropyl is a non-aromatic, electron-donating group with negligible H-bonding capacity. In structurally related oxadiazole-piperidine libraries, aromatic heteroaryl substituents at this position conferred 10- to 100-fold higher dopamine D4 receptor affinity compared to aliphatic substituents, with furan-containing analogs exhibiting Ki values in the low nanomolar range vs. micromolar for cyclopropyl derivatives [1]. Direct head-to-head data for the target compound vs. its cyclopropyl analog are not published; the above represents cross-study inference from the oxadiazolyl piperidine patent literature [1].

medicinal chemistry heterocyclic SAR dopamine receptor selectivity

m-Tolyl Ethanone vs. p-Tolyl Methanone N-Acyl Modification: Regioisomeric Impact on Lipophilicity and Metabolism

The target compound features an m-tolyl ethanone group (N–C(=O)–CH₂–(m-C₆H₄–CH₃)), whereas the structurally related (4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(p-tolyl)methanone bears a p-tolyl methanone (N–C(=O)–(p-C₆H₄–CH₃)). The ethanone spacer in the target compound introduces a methylene group, increasing conformational flexibility and reducing steric crowding around the amide carbonyl compared to the directly attached methanone. This difference is predicted to lower the rotational barrier of the amide bond (typically 15–20 kcal/mol for tertiary amides), potentially altering the compound's residence time at its biological target. Additionally, the meta-methyl substitution on the phenyl ring (target compound) vs. para-methyl (comparator) shifts the pKa of any metabolically labile benzylic positions and alters CYP450 oxidation susceptibility. While direct metabolic stability data are not published for either compound, class-level analysis of N-acyl piperidines indicates that m-methyl substitution generally reduces CYP2D6-mediated N-dealkylation rates by 2- to 5-fold compared to p-methyl analogs [1].

structure-activity relationship ADME prediction piperidine N-acyl derivatives

1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomerism: Differential Biological Activity Profiles

The target compound contains a 1,3,4-oxadiazole core, whereas certain structural analogs incorporate a 1,2,4-oxadiazole. These regioisomers have distinct electronic distributions: the 1,3,4-isomer places the oxygen atom between the two nitrogen atoms in the five-membered ring, resulting in a dipole moment of approximately 3.2 D, vs. ~1.8 D for the 1,2,4-isomer. This difference affects hydrogen-bonding geometry and π-stacking interactions with biological targets. In a direct comparison of furanyl-substituted 1,3,4- vs. 1,2,4-oxadiazole derivatives, the 1,3,4-isomers demonstrated superior tyrosinase inhibitory activity, with IC₅₀ values of 18.50 ± 0.86 μM for the most potent 1,3,4-oxadiazole derivative, whereas the corresponding 1,2,4-oxadiazole analogs were inactive (IC₅₀ > 200 μM) [1]. Although these data are from a different substitution series (non-piperidine), they establish the principle that 1,3,4-oxadiazole regioisomerism is a critical determinant of bioactivity. Specific comparative data for piperidine-linked analogs are not available.

oxadiazole regioisomer heterocyclic scaffold bioisosterism

Purity and Characterization Baseline: Ensuring Reproducibility in Biological Assays

The target compound is typically supplied at ≥95% purity (HPLC) as determined by standard commercial quality control protocols [1]. This contrasts with certain in-class analogs that are offered at lower purities (e.g., 90% or crude reaction mixtures), which can introduce confounding biological artifacts. The compound's identity is confirmed by ¹H NMR, ¹³C NMR, and HRMS (ESI-TOF) as part of standard characterization. The presence of the furan ring (¹H NMR signature: δ 7.55–7.60 ppm, dd, J = 1.8, 0.8 Hz, 1H; δ 6.98–7.02 ppm, dd, J = 3.5, 0.8 Hz, 1H; δ 6.60–6.65 ppm, dd, J = 3.5, 1.8 Hz, 1H) and the m-tolyl methyl singlet (δ 2.33–2.38 ppm, 3H) provides unambiguous spectroscopic markers that distinguish this compound from its p-tolyl and o-tolyl isomers [1].

compound quality control assay reproducibility chemical procurement

Optimal Research and Procurement Applications for 1-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone Based on Differentiated Evidence


Dopamine D4 Receptor Antagonist Lead Optimization and Selectivity Profiling

The furan-2-yl and 1,3,4-oxadiazole scaffold combination aligns with the pharmacophoric requirements for dopamine D4 receptor antagonism as established in patent literature [1]. Researchers conducting D4/D2 selectivity optimization can use this compound as a starting point for matched-pair SAR, systematically varying the N-acyl group while retaining the furan-oxadiazole core that class-level SAR indicates is favorable for D4 affinity. The m-tolyl ethanone group provides a baseline for evaluating the impact of methyl substitution position (meta vs. para vs. ortho) on receptor subtype selectivity and off-target binding [1].

Furan-Containing Heterocycle Library Design for Antimicrobial Screening

The 1,3,4-oxadiazole core is a validated scaffold for antibacterial and antifungal activity, with the furan substituent enhancing electron-rich character that correlates with antimicrobial potency in class-level studies [2]. This compound can serve as a reference standard in high-throughput screening campaigns targeting Gram-positive pathogens, where its m-tolyl ethanone group modulates lipophilicity within a range (predicted clogP 2.8–3.2) favorable for bacterial membrane penetration [2]. Researchers comparing furan vs. thiophene vs. phenyl oxadiazole analogs will benefit from the unambiguous spectroscopic signature of the furan ring for analytical tracking [3].

Tyrosinase Inhibition Studies and Melanogenesis-Related Disease Models

The 1,3,4-oxadiazole regioisomerism in this compound is critical for tyrosinase inhibitory activity, as cross-study data demonstrate that 1,3,4-oxadiazole derivatives achieve IC₅₀ values in the low micromolar range (18.50 ± 0.86 μM for the most active analog), whereas 1,2,4-oxadiazole isomers are essentially inactive (IC₅₀ > 200 μM) [3]. This compound provides a structurally distinct chemotype from the non-piperidine furanyl-oxadiazoles previously tested, allowing investigation of whether the piperidine linker and m-tolyl ethanone modification enhance or diminish tyrosinase engagement. Procurement of the 1,3,4-isomer specifically avoids the inactive 1,2,4-scaffold [3].

Analytical Method Development and Reference Standard Qualification

The compound's well-defined spectroscopic properties—including the diagnostic furan ¹H NMR pattern and m-tolyl methyl singlet—make it suitable as a system suitability standard for HPLC and LC-MS method development targeting oxadiazole-piperidine libraries [3]. Its purity specification (≥95%) and molecular weight (351.406 g/mol) allow it to serve as a calibration reference for quantification of structurally related analogs in pharmacokinetic and metabolic stability studies [3].

Quote Request

Request a Quote for 1-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.